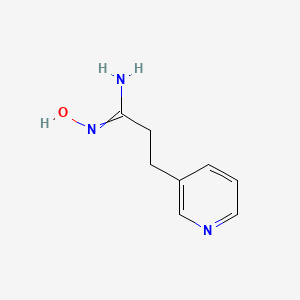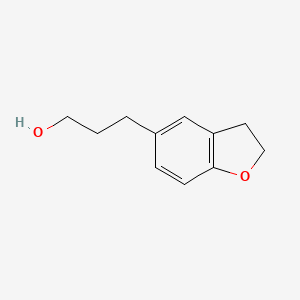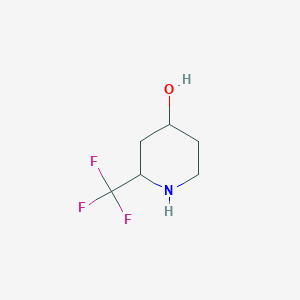
N'-Hydroxy-3-(pyridin-3-yl)propanimidamide
概要
説明
N’-Hydroxy-3-(pyridin-3-yl)propanimidamide is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a pyridine ring and an amidine group, which contribute to its unique chemical properties.
科学的研究の応用
N’-Hydroxy-3-(pyridin-3-yl)propanimidamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
N’-Hydroxy-3-(pyridin-3-yl)propanimidamide can be synthesized through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine to form the corresponding oxime, followed by reduction with sodium borohydride to yield the desired compound . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-Hydroxy-3-(pyridin-3-yl)propanimidamide may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N’-Hydroxy-3-(pyridin-3-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts or under reflux.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyridine compounds, which can be further utilized in various chemical syntheses.
作用機序
The mechanism of action of N’-Hydroxy-3-(pyridin-3-yl)propanimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, binding to active sites and altering the activity of the target molecules. This interaction can affect various biochemical pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
- N’-Hydroxy-3-(pyridin-2-yl)propanimidamide
- N’-Hydroxy-3-(pyridin-4-yl)propanimidamide
- N’-Hydroxy-3-(pyrimidin-2-yl)propanimidamide
Uniqueness
N’-Hydroxy-3-(pyridin-3-yl)propanimidamide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound in medicinal chemistry and drug development.
特性
| { "Design of the Synthesis Pathway": "The synthesis of N'-Hydroxy-3-(pyridin-3-yl)propanimidamide can be achieved through a three-step process involving the protection of the amine group, the alkylation of the pyridine ring, and the deprotection of the amine group followed by hydroxylation.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the amine group", "3-pyridinecarboxaldehyde is reacted with ethyl acetoacetate and ammonium acetate in acetic acid and diethyl ether to form 3-(pyridin-3-yl)but-2-en-1-ol.", "The amine group is then protected by reacting with ethyl chloroformate to form the corresponding carbamate.", "Step 2: Alkylation of the pyridine ring", "The protected amine is then alkylated by reacting with ethyl chloroformate and sodium hydroxide to form N-(3-chloropyridin-2-yl)carbamic acid ethyl ester.", "Step 3: Deprotection and hydroxylation", "The carbamate protecting group is removed by reacting with sodium hydroxide and methanol to form N-(3-pyridinyl)propanimidamide.", "Finally, the amine group is hydroxylated by reacting with hydroxylamine hydrochloride and sodium hydroxide to form N'-Hydroxy-3-(pyridin-3-yl)propanimidamide." ] } | |
CAS番号 |
201546-79-4 |
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC名 |
N'-hydroxy-3-phenylpropanimidamide |
InChI |
InChI=1S/C9H12N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11) |
InChIキー |
SNEQBGRXVNQPKZ-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)CC/C(=N/O)/N |
SMILES |
C1=CC(=CN=C1)CCC(=NO)N |
正規SMILES |
C1=CC=C(C=C1)CCC(=NO)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)











